IRAK4 Inhibitory Potency of Final Inhibitors Derived from CF₃ vs. CH₃ Cores
Inhibitors constructed from the 2‑CF₃‑4,5,6,7‑tetrahydrothiazolo[5,4‑c]pyridine core exhibit significantly greater IRAK4 enzyme inhibition than those derived from the corresponding 2‑CH₃ analog. Compound 15h (CF₃) achieved an IC₅₀ of 0.8 nM, while the structurally matched 2‑CH₃ analog (compound 15c) gave an IC₅₀ of only 12 nM under identical assay conditions [1]. This represents a 15‑fold improvement in target engagement that is directly attributable to the 2‑trifluoromethyl substituent.
| Evidence Dimension | IRAK4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 nM (compound 15h, 2‑CF₃ core-derived inhibitor) |
| Comparator Or Baseline | IC₅₀ = 12 nM (compound 15c, 2‑CH₃ core-derived inhibitor) |
| Quantified Difference | 15‑fold more potent |
| Conditions | Recombinant IRAK4 kinase assay, ATP at Km, 1 h incubation, from SAR series in J. Med. Chem. 2016 |
Why This Matters
For procurement of the core building block, this demonstrates that the CF₃‑substituted scaffold is essential to achieve sub‑nanomolar IRAK4 inhibitory activity, directly influencing compound selection for high‑potency inhibitor design.
- [1] Kelly, T. A.; McLeod, D. A.; Trzupek, J. D.; et al. Discovery of Potent and Selective Inhibitors of IRAK4 Based on a Thiazolo[5,4-c]pyridine Scaffold. J. Med. Chem. 2016, 59 (19), 9171–9191. View Source
